molecular formula C23H22N2O5S B11171957 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide

2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide

Cat. No.: B11171957
M. Wt: 438.5 g/mol
InChI Key: UXWXVQNAYCVUFW-UHFFFAOYSA-N
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Description

2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound with a molecular formula of C23H22N2O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of benzylsulfonyl chloride with acetyl chloride to form benzylsulfonylacetyl chloride. This intermediate is then reacted with 4-methoxyaniline to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group, where nucleophiles like hydroxide ions replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl-substituted derivatives.

Scientific Research Applications

2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide is unique due to the presence of all three functional groups (benzylsulfonyl, acetyl, and methoxyphenyl), which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C23H22N2O5S/c1-30-19-13-11-18(12-14-19)24-23(27)20-9-5-6-10-21(20)25-22(26)16-31(28,29)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26)

InChI Key

UXWXVQNAYCVUFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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